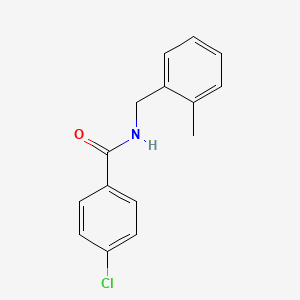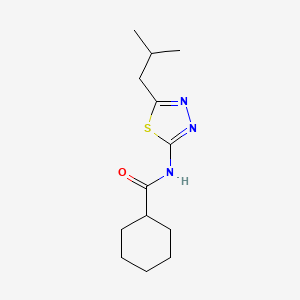![molecular formula C10H10N4OS B5855115 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. It is a thioacetamide derivative of 1,2,4-triazole, which is a heterocyclic compound widely used in the synthesis of various bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. It has been reported to exhibit antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent. Additionally, it has been reported to exhibit antioxidant activity and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological systems. Additionally, its relatively simple synthesis method and availability make it a cost-effective option for researchers. One limitation of using this compound is its potential toxicity, which must be carefully evaluated in any experimental system.
Orientations Futures
There are several future directions for research on 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide. One direction is to further investigate its mechanism of action and identify specific targets for its biological activities. Another direction is to optimize its synthesis method to improve the yield and purity of the product. Additionally, more studies are needed to evaluate its potential as a therapeutic agent for various diseases and to assess its safety and toxicity in vivo. Finally, the development of novel derivatives of this compound may lead to the discovery of new bioactive molecules with improved efficacy and selectivity.
Méthodes De Synthèse
The synthesis of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction between 1-phenyl-1H-1,2,4-triazole-3-thiol and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The purity and yield of the product can be optimized by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. It has also been investigated as a potential therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes mellitus.
Propriétés
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-9(15)6-16-10-12-7-14(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTVERPDWZLNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)


![4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5855053.png)



![N-(2-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5855076.png)



![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)

